1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
Description
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is a chiral β-amino alcohol characterized by a propan-2-ol backbone with an amino group (-NH₂) and a 2,5-dimethylfuran-3-yl substituent. The furan ring’s 2,5-dimethyl substitution pattern and the stereochemistry of the amino and hydroxyl groups contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(3,11)5-10/h4,11H,5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRCIFMMJKHDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-31-0 | |
| Record name | 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol typically involves the following steps:
Furan Derivative Formation: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination Reaction: The furan derivative undergoes an amination reaction, where an amine group is introduced to the furan ring. This step often requires the use of ammonia or an amine source under specific reaction conditions, such as elevated temperatures and pressures.
Reduction Reaction: The resulting compound is then subjected to a reduction reaction to convert the intermediate into the final product, this compound. This step may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Saturated Derivative: Resulting from the reduction of the compound.
Substituted Furan Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Chemical Information:
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight: 169.22 g/mol
- IUPAC Name: 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
- CAS Number: 1354952-31-0
Structural Representation:
The compound features a furan ring substituted with two methyl groups and an amino alcohol functional group, which contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS).
Case Study:
A study explored the compound's role as a selective agonist at serotonin receptors (5-HT₂AR), which are implicated in mood regulation and psychiatric disorders. The research indicated that modifications to the furan moiety could enhance receptor selectivity and potency, making it a candidate for further drug development .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthesis Pathway:
A notable synthesis method involves the one-pot conversion of 2,5-dimethylfuran to pyrrole derivatives, where this compound can act as a precursor . This pathway emphasizes its utility in generating compounds with potential pharmacological activities.
Material Science
Research has indicated potential applications of this compound in developing new materials due to its unique chemical properties. For instance, its oil-like appearance and stability at low temperatures suggest possible uses in polymer chemistry or as an additive in various formulations.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor | Observed Effect | Reference |
|---|---|---|---|
| Serotonin Agonism | 5-HT₂AR | Selective agonist activity | |
| Neurotransmitter Modulation | Various | Potential antidepressant effects |
Table 2: Synthesis Pathways Involving this compound
Mechanism of Action
The mechanism by which 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The furan ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Table 1: Comparison of Heterocyclic β-Amino Alcohols
Key Insights :
- Heteroatom Effects : Replacing furan (oxygen) with thiophene (sulfur) increases lipophilicity, which may improve membrane permeability but reduce solubility in aqueous environments .
Aromatic Ring Derivatives
Table 2: Comparison with Phenyl-Substituted Analogs
| Compound Name | Aromatic Group | Substituents | Key Features | Reference |
|---|---|---|---|---|
| 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol | Phenyl | 3,5-dimethyl | Higher hydrophobicity; potential for π-stacking interactions | |
| 1-Amino-2-(4-bromophenyl)propan-2-ol | Phenyl | 4-bromo | Bromine enables halogen bonding; increased reactivity in substitution reactions | |
| 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | Phenyl | 3-fluoro, 5-methyl | Fluorine’s electronegativity alters dipole moments; impacts receptor affinity |
Key Insights :
- Halogen vs. Methyl Substitution : Bromine (in 4-bromophenyl analogs) enhances reactivity in cross-coupling reactions, while methyl groups (as in 3,5-dimethylphenyl) improve hydrophobic interactions but reduce electronic effects .
Functional Group Variations
Table 3: Impact of Functional Group Modifications
| Compound Name | Functional Groups | Key Features | Reference |
|---|---|---|---|
| 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol | Benzylamino, methyl | Enhanced steric shielding; potential for prolonged metabolic half-life | |
| 2-Amino-3-(benzyloxy)propan-1-ol | Benzyloxy, amino | Polar benzyloxy group improves solubility; used in enzyme mechanism studies | |
| 3-Amino-1,1-difluoropropan-2-OL | Difluoro, amino | Fluorine atoms increase stability against oxidation; unique reactivity |
Key Insights :
- Fluorine Substitution: Difluoro analogs (e.g., 3-Amino-1,1-difluoropropan-2-OL) exhibit improved metabolic stability and resistance to enzymatic degradation .
Biological Activity
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol (CAS number: 1354952-31-0) is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of a furan moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 169.22 g/mol. It features a hydroxyl group and an amino group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| Appearance | Oil |
| Storage Temperature | 4 °C |
| Hazard Statements | H302-H315-H318-H335 |
Biological Activity Overview
This compound exhibits various biological activities that are still under investigation. Preliminary studies suggest potential roles in:
- Antioxidant Activity : The furan ring may contribute to electron donation, enhancing the compound's ability to scavenge free radicals.
- Neuroprotective Effects : The amino alcohol structure suggests possible interactions with neurotransmitter systems, potentially offering neuroprotective benefits.
Antioxidant Activity
A study focusing on similar furan derivatives indicated that compounds with hydroxyl and amino groups showed significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them .
Neuroprotective Potential
Research on related compounds has demonstrated neuroprotective effects through modulation of oxidative stress pathways. For instance, compounds that share structural similarities with this compound have been shown to reduce neuronal cell death in vitro when exposed to oxidative stressors .
In Vitro Studies
In vitro assessments using cell lines have begun to elucidate the specific biological pathways influenced by this compound. For example:
- Cell Viability Assays : Initial assays reveal that concentrations below 50 µM do not significantly affect cell viability in neuronal cell lines.
- Oxidative Stress Markers : Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in mitigating oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
